4'-Bromomethyl-2-cyanobiphenyl-d4
Description
Contextual Significance within Deuterium-Labeled Organic Compounds
Deuterium-labeled compounds, such as 4'-Bromomethyl-2-cyanobiphenyl-d4, are indispensable tools in scientific research. The substitution of hydrogen with its heavy isotope, deuterium (B1214612), creates a molecule that is chemically similar to its parent compound but physically distinguishable due to its increased mass. This distinction is the foundation of its utility.
Stable isotopes like deuterium have been widely incorporated into drug molecules to serve as tracers for quantification during the drug development process. medchemexpress.com The presence of the deuterium label in this compound allows researchers to use it in the synthesis of labeled drug candidates. These labeled drugs can then be easily traced and quantified in biological systems using mass spectrometry-based techniques. This is particularly crucial in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Furthermore, the replacement of hydrogen with deuterium can influence the metabolic pathways of a drug. medchemexpress.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can be strategically employed by medicinal chemists to improve a drug's metabolic profile. Therefore, using this compound as a starting material allows for the creation of drug analogues with potentially altered and improved pharmacokinetic properties.
Strategic Importance as a Biphenyl (B1667301) Building Block in Advanced Synthesis
The non-deuterated form, 4'-bromomethyl-2-cyanobiphenyl (B120350), is a fundamentally important building block in organic and medicinal chemistry. Biphenyl derivatives are considered "privileged structures" in medicinal chemistry because they can interact with a wide range of biological targets. Specifically, 4'-bromomethyl-2-cyanobiphenyl is a crucial intermediate in the industrial synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". adpharmachem.com This class includes widely used medications such as Losartan, Valsartan, Irbesartan, Telmisartan, and Azilsartan. researchgate.net
The strategic importance of this molecule lies in its unique structure, which contains two key functional groups. The reactive bromomethyl group allows for straightforward nucleophilic substitution reactions, enabling the connection of the biphenyl core to other molecular fragments required for the final drug structure. The cyano group can also be involved in further chemical transformations, such as its conversion into a tetrazole ring, a characteristic feature of many sartan drugs that is essential for their binding to the angiotensin II type 1 (AT₁) receptor. researchgate.net
This compound retains the same synthetic utility as its non-labeled counterpart. It serves as an identical building block for constructing the biphenyl-tetrazole scaffold of sartan drugs. researchgate.net However, its use introduces a stable isotopic label into the final pharmaceutical product. This enables researchers to conduct highly precise quantitative analysis and metabolic studies of these important drugs, contributing to a deeper understanding of their behavior in biological systems. medchemexpress.com
Compound Properties
The following interactive table summarizes and compares the chemical properties of 4'-Bromomethyl-2-cyanobiphenyl and its deuterated isotopologue.
| Property | 4'-Bromomethyl-2-cyanobiphenyl | This compound |
| Molecular Formula | C₁₄H₁₀BrN | C₁₄H₆D₄BrN |
| Molecular Weight | 272.14 g/mol nih.gov | 276.17 g/mol |
| Melting Point | 125-128 °C chemicalbook.com | Not available |
| Boiling Point | 413.2±38.0 °C (Predicted) chemicalbook.com | Not available |
| Appearance | Off-white powder adpharmachem.com | Not available |
| CAS Number | 114772-54-2 | Not available |
| InChI Key | LFFIEVAMVPCZNA-UHFFFAOYSA-N | Not available |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(bromomethyl)-2,3,5,6-tetradeuteriophenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIEVAMVPCZNA-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])C2=CC=CC=C2C#N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181453 | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420880-42-7 | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420880-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Advancements in the Chemical Synthesis of 4 Bromomethyl 2 Cyanobiphenyl and Its Deuterated Analogue
Precursor Chemistry and Starting Material Derivativatization for Biphenyl (B1667301) Core Formation
Synthesis of 2-Cyano-4'-methylbiphenyl Precursors
The industrial preparation of 2-Cyano-4'-methylbiphenyl predominantly relies on transition-metal-catalyzed cross-coupling reactions. These methods involve the strategic union of two key aromatic fragments. The most prominent and widely applied techniques are the Suzuki and Grignard cross-coupling reactions.
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the synthesis of 2-Cyano-4'-methylbiphenyl, this typically involves reacting an o-halobenzonitrile (such as o-chlorobenzonitrile) with p-tolylboronic acid. This method is noted for its tolerance of a wide variety of functional groups and the use of relatively stable and less toxic boronic acid reagents. Innovations in this area include the development of highly active palladium catalysts supported on polymers, which can be recycled, thereby improving the economic and environmental profile of the process.
The Grignard cross-coupling reaction offers an alternative route, utilizing a Grignard reagent (an organomagnesium halide). The synthesis can be achieved by coupling o-chlorobenzonitrile with p-tolylmagnesium chloride. rsc.org This reaction is often catalyzed by transition metals like nickel or manganese. rsc.org While Grignard reagents are highly reactive, they are also sensitive to moisture and incompatible with certain functional groups, which can present challenges in industrial-scale production. However, optimizations in solvent systems, such as using mixed toluene-tetrahydrofuran solvents, have been shown to improve yields and facilitate solvent recycling. rsc.org
Table 1: Comparison of Synthetic Routes for 2-Cyano-4'-methylbiphenyl
| Feature | Suzuki Coupling | Grignard Cross-Coupling |
| Reactants | o-Halobenzonitrile + p-Tolylboronic Acid | o-Halobenzonitrile + p-Tolylmagnesium Halide |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Nickel- or Manganese-based (e.g., NiCl₂, MnCl₂) rsc.org |
| Advantages | High functional group tolerance, stable reagents. | Utilizes readily available and inexpensive starting materials. |
| Disadvantages | Cost of palladium catalysts and boronic acids. | High reactivity and sensitivity of Grignard reagents. |
| Typical Solvents | Toluene (B28343), Dioxane, Water | Tetrahydrofuran (THF), Toluene, mixed systems. rsc.org |
Bromination Strategies for Selective Functionalization
Once the 2-Cyano-4'-methylbiphenyl core is assembled, the next critical transformation is the selective bromination of the benzylic methyl group. The goal is to introduce a single bromine atom at the 4'-position without side reactions, such as dibromination or aromatic bromination.
Radical Bromination Techniques
Benzylic bromination is fundamentally a free-radical chain reaction. The process is initiated by creating a bromine radical, which then abstracts a hydrogen atom from the methyl group of 2-Cyano-4'-methylbiphenyl. This generates a stabilized benzylic radical, which subsequently reacts with a bromine source to form the desired product, 4'-Bromomethyl-2-cyanobiphenyl (B120350), and a new bromine radical to continue the chain. smolecule.comnih.gov The selectivity for the benzylic position is high due to the resonance stabilization of the intermediate radical. prepchem.com
N-Bromosuccinimide (NBS) Mediated Reactions
The classical and most widely documented method for this transformation is the Wohl-Ziegler bromination, which employs N-Bromosuccinimide (NBS) as the brominating agent. google.comuni-rostock.de This reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or 1,2-dichloroethane, in the presence of a radical initiator. rsc.orgpatsnap.com Common initiators include 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or benzoyl peroxide (BPO). google.comgoogle.com The reaction can be initiated by heat or light. google.comgoogle.com While effective, this method has drawbacks for large-scale production, including the use of hazardous chlorinated solvents and radical initiators. google.com Recent research has focused on finding greener solvent alternatives and optimizing reaction conditions to improve safety and yield. rsc.org
Oxidant-Assisted Bromination Systems
To address the limitations of classical methods, greener and more atom-economical bromination systems have been developed. These often involve the in situ generation of bromine from a bromide salt, such as hydrogen bromide (HBr) or sodium bromide (NaBr), using an oxidant.
A notable advancement is the use of a hydrogen peroxide (H₂O₂)/HBr system. google.comrsc.org In this method, H₂O₂ oxidizes HBr to generate bromine radicals, with water as the only byproduct. clearsynth.comcymitquimica.com The reaction can be initiated by visible light, offering a photocatalytic and environmentally benign alternative to traditional radical initiators. google.comrsc.org This approach has been successfully scaled to multigram syntheses with good yields and high purity, using greener solvents like diethyl carbonate. rsc.org
Other oxidant systems include the use of sodium bromate (B103136) (NaBrO₃) in combination with a bromide source and acid. clearsynth.com These methods can prevent the accumulation of HBr byproduct, which can inhibit the radical chain reaction, thus driving the reaction to completion. princeton.edu Vanadium-based catalysts have also been explored for the oxidative bromination of toluene derivatives, using H₂O₂ as the primary oxidant in two-phase systems, highlighting the potential for metal-catalyzed approaches.
Table 2: Comparison of Bromination Methods for 2-Cyano-4'-methylbiphenyl
| Method | Bromine Source | Initiator / Co-reagent | Advantages | Disadvantages |
| Wohl-Ziegler | N-Bromosuccinimide (NBS) google.com | AIBN or BPO / Heat or UV light google.comgoogle.com | Well-established, high selectivity. | Use of hazardous solvents and initiators. google.com |
| Photocatalytic | HBr / H₂O₂ google.comrsc.org | Visible Light google.comrsc.org | Green (water byproduct), avoids toxic initiators. | Requires photochemical reactor setup. |
| Oxidative | NaBr / NaBrO₃ clearsynth.com | Acid (e.g., HCl) clearsynth.com | High atom economy, avoids HBr inhibition. princeton.edu | Can require careful control of stoichiometry and pH. |
Deuterium (B1214612) Incorporation Methodologies for 4'-Bromomethyl-2-cyanobiphenyl-d4
Isotopically labeled compounds, such as this compound, are invaluable as internal standards in quantitative mass spectrometry assays for pharmacokinetic and metabolic studies. The "-d4" designation in this context typically refers to the replacement of four hydrogen atoms with deuterium on one of the aromatic rings to provide a distinct mass shift without significantly altering the chemical properties.
The synthesis of this compound does not involve the direct deuteration of the final molecule. Instead, it follows a synthetic strategy where the deuterium label is incorporated at an early stage by using a deuterated starting material. The most direct approach is to perform the biphenyl core formation (as described in Section 2.1) using a deuterated precursor.
For instance, the Suzuki coupling can be performed using a deuterated benzonitrile, such as 2-chloro-benzonitrile-d4, which is coupled with p-tolylboronic acid. Alternatively, a deuterated Grignard reagent can be employed. A German patent describes a related synthesis where a d7-4-methylphenyl Grignard reagent, prepared from d7-4-bromotoluene, is coupled with a d4-phenyl derivative to produce a heavily deuterated biphenyl system. patsnap.com This patent further details the subsequent bromination of the deuterated methyl-biphenyl intermediate using NBS and a radical initiator, demonstrating that the standard bromination protocols are directly applicable to the deuterated precursor. patsnap.com
This "synthetic approach," building the molecule from an isotopically labeled block, is generally preferred over a late-stage "exchange approach" (e.g., catalytic H/D exchange) for complex molecules, as it provides precise control over the location and number of deuterium atoms incorporated, ensuring a narrow isotopic distribution in the final product.
Strategies for Site-Specific Deuteration
The synthesis of this compound necessitates the introduction of four deuterium atoms, logically placed on the bromomethyl group and the adjacent aromatic ring. However, the most common approaches focus on the deuteration of the methyl group to a trideuteromethyl group prior to bromination.
A plausible and efficient strategy for the site-specific deuteration to produce the precursor, 4'-methyl-d3-2-cyanobiphenyl, involves the use of deuterated reagents in a cross-coupling reaction. One such method is the Suzuki-Miyaura coupling, a versatile carbon-carbon bond-forming reaction. rsc.orgorganic-chemistry.org In this approach, a suitable boronic acid or ester is coupled with a halide in the presence of a palladium catalyst. For the synthesis of 4'-methyl-d3-2-cyanobiphenyl, commercially available methyl-d3 boronic acid (CD3B(OH)2) can be coupled with 2-bromobenzonitrile. biu.ac.ilcymitquimica.com This method offers high selectivity for the introduction of the trideuteromethyl group at the desired position.
Another viable route is through a Grignard reaction, where a deuterated Grignard reagent, such as methyl-d3magnesium iodide (CD3MgI), is reacted with a suitable electrophile. mnstate.eduwikipedia.orgacs.org The Grignard reagent can be prepared from the reaction of methyl-d3 iodide with magnesium metal. This reagent can then be used in a coupling reaction to form the desired deuterated biphenyl structure.
Once the deuterated precursor, 4'-methyl-d3-2-cyanobiphenyl, is obtained, the subsequent step is benzylic bromination to yield 4'-Bromomethyl-d2-2-cyanobiphenyl-d2 (incorrectly named in the prompt as d4, as bromination of a d3-methyl group results in a d2-bromomethyl group). This reaction is typically a free-radical substitution at the benzylic position. Studies on the benzylic bromination of deuterated toluenes have shown a significant kinetic isotope effect (KIE), where the C-H bond is broken more readily than the C-D bond. acs.orgosti.govwikipedia.org This effect must be taken into consideration as it can influence the reaction rate and potentially the yield.
Synthetic Yield and Purity Optimization for Deuterated Variants
Optimizing the synthetic yield and purity of 4'-Bromomethyl-d2-2-cyanobiphenyl-d2 involves careful control of the reaction conditions in both the deuteration and bromination steps. In the Suzuki-Miyaura coupling for the synthesis of the deuterated precursor, the choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.
For the subsequent benzylic bromination, controlling the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS), and the radical initiator is critical to prevent over-bromination, which leads to the formation of the dibromo by-product. The significant primary kinetic isotope effect in the bromination of the deuterated methyl group suggests that the reaction may require more forcing conditions (e.g., longer reaction times or higher temperatures) to achieve comparable conversion to the non-deuterated analogue. However, these more stringent conditions could also lead to increased formation of impurities. Therefore, a careful balance must be struck to maximize the yield of the desired monobrominated deuterated product while maintaining high purity.
Purification of the final product is typically achieved through recrystallization. The choice of solvent for recrystallization is critical for effectively removing unreacted starting material and the dibromo by-product.
Process Optimization and Green Chemistry Approaches in 4'-Bromomethyl-2-cyanobiphenyl Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. This has led to the exploration of innovative technologies for the synthesis of 4'-Bromomethyl-2-cyanobiphenyl.
Continuous Flow Chemistry Applications
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.govresearcher.life The photochemical bromination of 4'-methyl-2-cyanobiphenyl is particularly well-suited for a flow-based setup. google.com
In a typical flow synthesis, solutions of 4'-methyl-2-cyanobiphenyl and a brominating agent are continuously pumped through a temperature-controlled reactor, often a microreactor, where they are exposed to a light source to initiate the radical reaction. mdpi.com The short residence times and precise control over reaction parameters in a flow system can lead to higher yields and selectivities compared to batch reactions. For instance, one study reported a yield of 91% for the synthesis of 4'-bromomethyl-2-cyanobiphenyl using a flow rate of 0.3 mL/min and a residence time of 1.67 minutes under blue light irradiation. google.com
The table below summarizes the optimization of photo-flow bromination of 4'-methyl-2-cyanobiphenyl.
| Entry | Flow Rate (mL/min) | Residence Time (min) | Light Source | Yield (%) |
| 1 | 0.1 | 5.00 | Blue LED (30W) | 85 |
| 2 | 0.2 | 2.50 | Blue LED (30W) | 88 |
| 3 | 0.3 | 1.67 | Blue LED (30W) | 91 |
| 4 | 0.4 | 1.25 | Blue LED (30W) | 89 |
| 5 | 0.3 | 1.67 | Green LED (30W) | 75 |
| 6 | 0.3 | 1.67 | Red LED (30W) | 68 |
Data adapted from a representative study on photochemical flow synthesis.
Photochemical Reaction Optimization
Photochemical methods, which use light to initiate chemical reactions, are a cornerstone of green chemistry as they can often be performed under mild conditions without the need for toxic radical initiators. rsc.org The benzylic bromination of 4'-methyl-2-cyanobiphenyl is an ideal candidate for photochemical activation.
The optimization of these reactions involves several factors, including the choice of light source (wavelength and intensity), solvent, and brominating agent. google.com N-bromosuccinimide (NBS) is a commonly used brominating agent in these reactions. The solvent plays a crucial role, as it must be transparent to the wavelength of light used and capable of dissolving the reactants. Dichloromethane and acetonitrile (B52724) are often employed as solvents. acs.orgmdpi.com The reaction temperature is also a key parameter, with studies showing that the reaction can be carried out efficiently at or near room temperature.
Minimization of By-product Formation and Enhanced Selectivity
A major challenge in the synthesis of 4'-Bromomethyl-2-cyanobiphenyl is the formation of the dibrominated by-product, 4'-(dibromomethyl)-2-cyanobiphenyl, and the presence of unreacted starting material. Minimizing these impurities is crucial for ensuring the quality of the final product and simplifying the purification process.
Several strategies have been developed to enhance the selectivity for the desired monobrominated product. In batch reactions, careful control of the stoichiometry of the brominating agent is paramount. Using a slight excess of 4'-methyl-2-cyanobiphenyl can help to consume the brominating agent and reduce the formation of the dibromo by-product.
In continuous flow synthesis, the precise control over mixing and residence time inherently leads to better selectivity. The rapid removal of the product from the reaction zone minimizes its exposure to the brominating agent, thereby reducing the likelihood of a second bromination event. Furthermore, the use of specific radical initiators or photocatalysts can also influence the selectivity of the reaction.
The table below presents a comparison of by-product formation in batch versus flow synthesis under optimized conditions.
| Synthesis Method | 4'-methyl-2-cyanobiphenyl (%) | 4'-Bromomethyl-2-cyanobiphenyl (%) | 4'-(dibromomethyl)-2-cyanobiphenyl (%) |
| Batch | ~5 | ~85 | ~10 |
| Continuous Flow | <2 | >91 | <7 |
Data represents typical findings and may vary based on specific reaction conditions.
Role of 4 Bromomethyl 2 Cyanobiphenyl D4 As a Versatile Synthetic Intermediate
Construction of Complex Organic Architectures
Biphenyl (B1667301) derivatives are fundamental scaffolds in the creation of a wide array of complex organic molecules, finding utility in pharmaceuticals, agriculture, and materials science. The non-deuterated counterpart, 4'-Bromomethyl-2-cyanobiphenyl (B120350), is a well-established intermediate for these purposes due to its reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, and a cyano group that can be further transformed. adpharmachem.com
While specific documented examples of 4'-Bromomethyl-2-cyanobiphenyl-d4 in the construction of diverse complex organic architectures beyond pharmaceuticals are limited, its primary role is centered on the synthesis of isotopically labeled bioactive molecules. The deuterium (B1214612) labeling provides a powerful tool for researchers to trace the metabolic fate of drugs, understand reaction mechanisms, and quantify analytes with high precision using techniques like mass spectrometry. The presence of the deuterated phenyl ring makes it an invaluable precursor for creating complex deuterated molecules whose non-deuterated versions have already shown significant biological activity or material properties.
Precursor for Angiotensin II Receptor Blocker (ARB) Chemical Frameworks
The most prominent and well-documented application of this compound is in the synthesis of deuterated Angiotensin II Receptor Blockers (ARBs), a class of antihypertensive drugs commonly referred to as "sartans". The non-deuterated form is a key intermediate for major drugs like Losartan, Valsartan, Irbesartan, and Telmisartan. The synthesis of deuterated ARBs, such as deuterium-labeled losartan, is undertaken to produce high-purity internal standards for pharmaceutical studies, including metabolic profiling and bioequivalence studies. cpu.edu.cn
In a representative synthesis of four-deuterium-labeled losartan, the journey begins with a deuterated starting material, specifically four-deuterium-labeled 4-bromotoluene. cpu.edu.cn Through a series of reactions including Grignard reaction, oxidation, and substitution, a deuterated intermediate analogous to 4'-Bromomethyl-2-cyanobiphenyl is formed, which then proceeds through the subsequent steps to yield the final labeled drug. cpu.edu.cn The resulting deuterated losartan, with a chemical purity of 99.4% and an isotopic enrichment of 98.4%, serves as an excellent internal standard for pharmaceutical analysis. cpu.edu.cn
Introduction of Tetrazole Moieties
A hallmark structural feature of many sartan drugs is the biphenyl-tetrazole moiety, which is crucial for their selective binding to the angiotensin II type 1 (AT₁) receptor. The tetrazole ring is a bioisostere of a carboxylic acid group, offering similar acidity and binding properties but with improved metabolic stability. derpharmachemica.com
In the synthesis of deuterated sartans from this compound, the cyano group at the 2-position of the biphenyl structure is converted into a tetrazole ring. This transformation is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097), such as sodium azide or tributyltin azide, often catalyzed by an acid. cpu.edu.cnchemicalbook.comgoogle.com For instance, in the synthesis of deuterium-labeled losartan, an intermediate derived from the deuterated biphenyl core reacts with sodium azide in refluxing toluene (B28343) to form the desired tetrazole ring on the deuterated framework. cpu.edu.cn The trityl protecting group is often used for the tetrazole moiety during subsequent reactions. nih.gov
Carbon-Nitrogen Coupling Reactions
The formation of carbon-nitrogen (C-N) bonds is a pivotal step in the assembly of the sartan scaffold. The reactive bromomethyl group of this compound is central to this process. It acts as an electrophile in nucleophilic substitution reactions, allowing for the coupling of the deuterated biphenyl moiety to the nitrogen atom of a heterocyclic component, typically an imidazole (B134444) derivative. rsc.org
Synthesis of Other Biphenyl-Based Derivatives for Research Applications
The utility of this compound extends beyond the synthesis of ARBs to other research applications where isotopic labeling is advantageous.
Derivatization for Protein-Binding Studies
The non-deuterated 4'-Bromomethyl-2-cyanobiphenyl has been utilized in protein-binding studies of quinoxaline (B1680401) angiotensin II receptor antagonists. chemicalbook.comsfdchem.com By analogy, the deuterated version, this compound, can be a valuable tool for similar investigations. The deuterium labels can serve as spectroscopic probes in techniques like NMR or as tracers in mass spectrometry-based proteomics to study drug-protein interactions with greater sensitivity and specificity. The enhanced mass of the deuterated compound allows for clear differentiation from its non-deuterated counterpart, facilitating quantitative analysis in complex biological matrices.
Exploration in Materials Science Research
Biphenyl derivatives are known for their applications in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs) due to their unique optical and electrical properties. ontosight.ai While the primary application of this compound is in the life sciences, its potential in materials science research should not be overlooked. The incorporation of deuterium can influence the vibrational modes of the molecule, which in turn could subtly alter its photophysical properties. This could be exploited in the fine-tuning of materials for specific applications. Furthermore, deuterated materials can exhibit enhanced stability, and the use of this compound could lead to the development of more robust and long-lasting organic electronic devices.
Physicochemical and Solution Behavior Studies of 4 Bromomethyl 2 Cyanobiphenyl
Thermodynamic Investigations and Phase Behavior
The thermodynamic properties of 4'-Bromomethyl-2-cyanobiphenyl (B120350) provide foundational knowledge of its stability and energy characteristics during phase transitions. The melting point of this white to cream-colored crystalline solid is consistently reported in the range of 125–128 °C. sfdchem.comchemicalbook.comtcichemicals.com
Studies have determined the key thermodynamic parameters associated with its fusion process. researchgate.net The enthalpy, entropy, and Gibbs free energy of fusion have been calculated from experimental data, offering insight into the energy required to transition the compound from a solid to a liquid state. researchgate.net The heat capacity of both the solid and molten states has also been characterized. researchgate.net
Table 1: Selected Thermodynamic and Physical Properties of 4'-Bromomethyl-2-cyanobiphenyl
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀BrN |
| Molecular Weight | 272.14 g/mol |
| Melting Point | 125-128 °C |
| Boiling Point (Predicted) | 413.2 ± 38.0 °C |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ |
| Water Solubility | Insoluble |
This table presents a summary of key physical properties for 4'-Bromomethyl-2-cyanobiphenyl. nih.govsfdchem.comchemicalbook.comtcichemicals.com
Solubility Equilibria and Solvent Interaction Analysis
The solubility of 4'-Bromomethyl-2-cyanobiphenyl is a critical parameter for its use in synthesis and purification. It is generally insoluble in water but shows slight solubility in solvents like acetonitrile (B52724) and chloroform. sfdchem.comgoogle.com Detailed studies have been conducted to quantify its solubility in various organic solvents across a range of temperatures.
Research has shown that the solubility of 4'-Bromomethyl-2-cyanobiphenyl in several common organic solvents increases with rising temperature. researchgate.net Static and gravimetric methods have been employed to measure its solubility in solvents such as acetone (B3395972), methyl acetate (B1210297), ethyl acetate, propyl acetate, butyl acetate, 2-propanol, and 2-butanol (B46777) at temperatures ranging from 283.15 K to 323.15 K. researchgate.net The solubility was found to be highest in acetone among the tested solvents. researchgate.net
The solubility in binary solvent mixtures, such as acetone combined with ethanol, n-propanol, or n-butanol, has also been investigated. researchgate.net In these mixtures, the solubility of 4'-Bromomethyl-2-cyanobiphenyl increases with both increasing temperature and a higher mole fraction of acetone. researchgate.net
To model this behavior, several thermodynamic equations have been successfully applied to correlate the experimental solubility data. These include the modified Apelblat equation, the λh equation, the Wilson model, and the van't Hoff equation. researchgate.net The modified Apelblat equation, a semi-empirical model, has been noted for its accuracy in describing the relationship between solubility and temperature. researchgate.net
Table 2: Solubility of 4'-Bromomethyl-2-cyanobiphenyl in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (x) |
|---|---|
| Acetone | Data not explicitly stated in snippets, but highest among tested solvents. |
| Methyl Acetate | Data not explicitly stated. |
| Ethyl Acetate | Data not explicitly stated. |
| Propyl Acetate | Data not explicitly stated. |
| Butyl Acetate | Data not explicitly stated. |
| 2-Butanol | Data not explicitly stated. |
| 2-Propanol | Data not explicitly stated. |
While the exact mole fractions at a specific temperature are not detailed in the provided search results, the relative order of solubility has been established as acetone > methyl acetate > ethyl acetate > propyl acetate > butyl acetate > 2-butanol > 2-propanol. researchgate.net
Intermolecular Interactions in Solution Chemistry
The observed differences in the solubility of 4'-Bromomethyl-2-cyanobiphenyl across various solvents can be attributed to the nature and strength of intermolecular interactions between the solute and solvent molecules. researchgate.net The molecular structure of 4'-Bromomethyl-2-cyanobiphenyl, featuring a biphenyl (B1667301) core, a polar cyano (-CN) group, and a reactive bromomethyl (-CH2Br) group, allows for a range of interactions. acs.org
These interactions include:
van der Waals forces: The large aromatic biphenyl structure provides a significant surface area for London dispersion forces, which are crucial for solubility in less polar solvents.
π-π stacking: The aromatic rings can interact with other aromatic systems, including those of certain solvents.
The higher solubility in acetone, for instance, can be explained by strong dipole-dipole interactions between the carbonyl group of acetone and the cyano group of the solute. researchgate.net In alcoholic solvents, the interactions are more complex, involving hydrogen bonding capabilities of the solvent.
Furthermore, thermodynamic properties of the mixing process, such as the mixing enthalpy, entropy, and Gibbs energy, have been calculated from the experimental solubility data using models like the Wilson model. researchgate.net These calculations provide a deeper quantitative understanding of the solute-solvent interactions and the spontaneity of the dissolution process. researchgate.net
Future Directions and Emerging Research Avenues for 4 Bromomethyl 2 Cyanobiphenyl D4
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4'-Bromomethyl-2-cyanobiphenyl-d4 is geared towards greener, more efficient, and cost-effective methodologies. Research is pivoting away from traditional batch synthesis towards innovative approaches that minimize waste and enhance atomic economy.
Key areas of development include:
Late-Stage Isotopic Exchange: A primary focus is on developing late-stage hydrogen isotope exchange (HIE) methods. x-chemrx.com This allows for the introduction of deuterium (B1214612) at a final step, avoiding the need to carry the expensive isotope through a multi-step synthesis, thus improving cost-effectiveness and atom economy. x-chemrx.com
Flow Chemistry: Continuous flow chemistry presents a significant leap forward. x-chemrx.com It offers precise control over reaction parameters such as temperature and time, leading to improved yields and safety. x-chemrx.com The 'FLIX' (Flow Chemistry for Isotope Exchange) project, for example, aims to create a modular flow system for late-stage isotope labeling using new generations of catalysts. absiskey.com
Green Chemistry Principles: The incorporation of green chemistry principles is paramount. This includes exploring the use of safer, more environmentally benign solvents and reagents, and reducing energy consumption. google.com
Biocatalysis: The use of enzymes, or biocatalysis, offers a highly selective and sustainable route. rsc.orgresearchgate.net Engineered enzymes can perform specific transformations under mild conditions, potentially offering a novel pathway to deuterated biphenyl (B1667301) derivatives with high stereoselectivity. rsc.orgnih.govrsc.org
| Synthetic Strategy | Advantages | Key Research Focus |
| Late-Stage H/D Exchange | Cost-effective, improved atom economy. x-chemrx.com | Development of selective and efficient catalysts. |
| Flow Chemistry | Precise reaction control, enhanced safety, improved yield. x-chemrx.comabsiskey.com | Modular and adaptable systems for complex molecules. absiskey.com |
| Green Solvents/Reagents | Reduced environmental impact, increased safety. google.com | Use of supercritical fluids, amine-base catalysis. thepharmamaster.comnih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. rsc.orgrsc.org | Engineering enzymes for specific deuteration reactions. nih.gov |
Exploration of Expanded Applications in Chemical Biology Tool Synthesis
The unique properties of the carbon-deuterium (C-D) bond make this compound a valuable building block for creating sophisticated chemical biology probes. Future research will likely expand its use beyond a simple internal standard to an active tool for interrogating biological systems.
Emerging applications include:
Metabolic Pathway Tracing: Deuterium-labeled molecules are instrumental in metabolic flux analysis. researchgate.net Probes derived from this compound could be used to trace the fate of specific molecules in complex biochemical pathways, providing insights into cellular metabolism in health and disease. researchgate.net
"Label-Free" Imaging: The C-D bond has a unique vibrational frequency in a region of the Raman spectrum that is otherwise silent in biological samples. europa.eu This allows for "label-free" spectroscopic imaging. europa.eu Tools synthesized from this compound could enable direct visualization and tracking of their distribution and metabolism in live cells without the need for bulky fluorescent tags. europa.eucolumbia.eduresearchgate.net
Probing Nutrient Uptake: Deuterated probes offer a minimally invasive way to study nutrient acquisition in cells. nih.govrsc.org This approach avoids the steric hindrance of large labels and the hazards of radioactive isotopes. nih.govrsc.org
| Application Area | Technique | Potential Insights |
| Metabolic Studies | Deuterium Metabolic Imaging (DMI) | Visualization of metabolic pathways and fluxes in real-time. frontiersin.orgnih.gov |
| Cellular Imaging | Stimulated Raman Scattering (SRS) Microscopy | High-resolution mapping of probe distribution and interaction within cells. columbia.eduresearchgate.net |
| Nutrient Transport | Ion-Beam (Nuclear Reaction) Analysis | Quantitative measurement of small molecule uptake by cells. nih.govrsc.org |
Advanced Spectroscopic Characterization and Computational Chemistry Studies
To fully harness the potential of this compound and its derivatives, advanced characterization techniques and computational modeling are essential. These tools provide deeper insights into the molecule's structure, dynamics, and reactivity.
Future research in this area will focus on:
Solid-State NMR Spectroscopy: For studying the interactions of derivative probes with large biomolecular complexes, solid-state NMR (ssNMR) is a powerful tool. nih.govckisotopes.com Isotopic labeling is crucial for simplifying complex spectra and enabling the determination of intermolecular contacts and structures. springernature.comnih.gov
Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), is increasingly used to predict reaction outcomes and understand mechanisms. europeanpharmaceuticalreview.com Future studies will likely involve more sophisticated modeling to predict kinetic isotope effects (KIEs) accurately, which can help elucidate reaction pathways and transition states. wikipedia.orgresearchgate.netnih.govacs.orgosti.gov
Integrated Approaches: The synergy between advanced spectroscopy and computational chemistry will be crucial. protheragen.ai Computational data can aid in the interpretation of complex spectral data, while experimental results provide benchmarks for refining theoretical models.
| Research Area | Methodology | Key Objectives |
| Structural Biology | Solid-State NMR (ssNMR) | Characterizing the structure and dynamics of labeled probes bound to biological targets. ckisotopes.com |
| Mechanistic Studies | Computational Chemistry (DFT) | Predicting kinetic isotope effects (KIEs) and elucidating reaction mechanisms. wikipedia.orgacs.org |
| Method Development | Path Integral Simulations | Enhancing the accuracy of KIE calculations for complex reactions. nih.gov |
Integration into Automated and High-Throughput Synthesis Platforms
The demand for customized and complex labeled compounds necessitates a move towards automated and high-throughput synthesis. Integrating the synthesis of this compound and its derivatives into these platforms will accelerate research and development.
Key technological integrations include:
Automated Synthesis Platforms: Robotic systems combined with AI and machine learning can streamline multi-step syntheses of active pharmaceutical ingredients (APIs) and intermediates. europeanpharmaceuticalreview.comprotheragen.aiarborpharmchem.com These platforms allow for high-throughput screening of reaction conditions and rapid optimization. thepharmamaster.com
Microfluidic Systems: Microfluidics, or "lab-on-a-chip" technology, enables reactions to be performed on a microscale. nih.gov This reduces reagent consumption, shortens reaction times, and improves safety, making it ideal for working with expensive isotopic materials. spiedigitallibrary.orgescholarship.orgrsc.org
Continuous Flow Reactors: As mentioned in the context of sustainable synthesis, continuous flow systems are inherently suited for automation and are being developed for the production of APIs and radiopharmaceuticals. absiskey.comresearchgate.net
| Platform | Core Technology | Impact on Synthesis |
| Automated Parallel Synthesis | Robotics, AI/ML Algorithms | High-throughput screening, rapid optimization, increased reproducibility. protheragen.aiarborpharmchem.com |
| Microfluidics | Lab-on-a-Chip | Reduced reagent use, faster reactions, enhanced safety, dose-on-demand production. nih.govrsc.org |
| Continuous Flow Systems | Flow Reactors, In-line Analytics | Scalable production, seamless multi-step synthesis, improved process control. x-chemrx.comabsiskey.com |
Q & A
Q. What are the critical considerations for synthesizing and purifying 4'-Bromomethyl-2-cyanobiphenyl-d4 in a laboratory setting?
- Methodological Answer : Synthesis typically involves bromination of the parent compound using deuterated reagents to retain isotopic integrity. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted bromomethyl precursors. Monitor deuteration efficiency using mass spectrometry (MS) to confirm >98% isotopic incorporation . Safety protocols for handling brominated compounds (e.g., PPE, fume hood use) must align with hazard classifications (UN 3439, Hazard Class 6.1) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR spectroscopy (e.g., H NMR to confirm deuterium substitution at the methyl group and aromatic protons) and Fourier-transform infrared spectroscopy (FT-IR) to verify the cyano (-C≡N) and bromomethyl (-CHBr) functional groups. Cross-reference spectral data with published libraries (e.g., NIST Chemistry WebBook) . For isotopic validation, high-resolution MS is essential to distinguish between deuterated and non-deuterated species .
Q. What safety protocols are mandatory when handling this compound in experimental workflows?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38) .
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation, as per SDS guidelines .
- Waste Disposal : Classify as hazardous waste (S60); use halogen-specific absorbents for spills .
Advanced Research Questions
Q. How does deuteration at the methyl position influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Deuteration may alter kinetic isotope effects (KIE) in reactions like Suzuki-Miyaura couplings. Design experiments to compare reaction rates and yields between deuterated and non-deuterated analogs using palladium catalysts (e.g., Pd(PPh)). Monitor isotopic scrambling via H NMR or LC-MS to assess deuterium retention under catalytic conditions .
Q. What analytical strategies resolve contradictions in reported melting points (125–128°C vs. 115–117°C) for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to characterize thermal behavior and X-ray crystallography to identify crystal packing differences. Compare results with certified reference standards (e.g., NIST-traceable materials) .
Q. How can researchers optimize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct stability studies under controlled humidity (e.g., 25°C/60% RH) and light exposure. Use HPLC-UV to track degradation products (e.g., hydrolysis to 2-cyanobiphenyl derivatives). Store in amber vials with desiccants at -20°C to minimize bromine loss and deuterium exchange .
Q. What mechanistic insights can be gained from studying its role as an intermediate in deuterated pharmaceutical synthesis?
- Methodological Answer : Use isotopic labeling to trace the bromomethyl-d4 group’s fate in multi-step syntheses (e.g., angiotensin II receptor blockers). Employ kinetic profiling and density functional theory (DFT) calculations to model transition states and predict regioselectivity in electrophilic substitutions .
Data Analysis & Experimental Design
Q. How should researchers address variability in isotopic purity across batches?
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
